N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine
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Overview
Description
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine is a heterocyclic compound that features a thiazolidine ring fused with a quinoline moiety
Mechanism of Action
Target of Action
The primary targets of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of This compound Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that they may interact with their targets in several ways .
Biochemical Pathways
The biochemical pathways affected by This compound Thiazolidine derivatives are known to influence various biological pathways, indicating that this compound may have multiple effects .
Pharmacokinetics
The ADME properties of This compound Thiazolidine derivatives are known to have diverse pharmacokinetic properties, suggesting that this compound may have a unique adme profile .
Result of Action
The molecular and cellular effects of This compound Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The activity of thiazolidine derivatives can be influenced by various factors, suggesting that this compound may also be affected by its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine typically involves the reaction of quinoline derivatives with thiazolidine precursors. One common method involves the use of quinoline-3-carbaldehyde and 5-methyl-1,3-thiazolidine-2-thione under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds like thiazolidinediones, which are known for their antidiabetic properties.
Quinoline derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine is unique due to its combined thiazolidine and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-methyl-N-quinolin-3-yl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-7-15-13(17-9)16-11-6-10-4-2-3-5-12(10)14-8-11/h2-6,8-9H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIDEJQXUNKAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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